1-Methylnicotinamide-d3 Iodide
Description
1-Methylnicotinamide-d3 iodide (CAS 6456-44-6) is a deuterated derivative of 1-methylnicotinamide, where three hydrogen atoms are replaced with deuterium. This isotopic labeling enhances its utility in analytical and bioanalytical research, particularly as an internal standard for mass spectrometry (MS). The compound’s structural similarity to endogenous nicotinamide metabolites allows precise quantification of nicotinamide-related pathways in biological samples, such as urine, blood, and tissues . Its molecular formula is C₇H₆D₃IN₂O, with a molecular weight of 267.08 g/mol, and it is typically provided at >95% purity .
The deuterium substitution minimizes interference from non-labeled metabolites during MS analysis, enabling accurate tracking of metabolic flux in studies related to cellular energy metabolism, oxidative stress, and neurodegenerative diseases .
Properties
Molecular Formula |
C₇H₆D₃IN₂O |
|---|---|
Molecular Weight |
267.08 |
Synonyms |
3-(Aminocarbonyl)-1-methylpyridinium-d3 Iodide; 3-Carbamoyl-1-methylpyridinium-d3 Iodide; 3-(Aminocarbonyl)-1-methylpyridinium-d3 Iodide; 3-Carbamyl-1-methylpyridinium-d3 Iodide; 1-Methylnicotinamide-d3 Iodide; Nicotinamide-d3 Methiodide |
Origin of Product |
United States |
Comparison with Similar Compounds
(S)-1-Methylnicotinium Iodide (CAS 21446-46-8)
This compound, a structural analogue, features a pyridinium ring with a methyl group and a substituted pyrrolidinyl group. Its molecular formula (C₁₁H₁₇N₂I ) and weight (327.23 g/mol) differ significantly from 1-methylnicotinamide-d3 iodide due to the pyrrolidinyl substituent. It is primarily used in neurological research, particularly in studies targeting nicotinic acetylcholine receptors and nicotine metabolism .
Imidazole Iodides (e.g., [m-BrBz-1-APy]I₃ and [o-FBz-1-APy]I₃)
These Schiff base-derived iodides feature halogen-substituted aromatic rings and I₃⁻ polyiodide chains. Unlike this compound, which is a mononuclear complex, these compounds form extended supramolecular channels (5.6 × 7.2 Ų and 7.5 × 9.8 Ų) that facilitate iodide ion mobility. Their conductivity arises from I₃⁻ chain dynamics rather than isotopic labeling .
Functional Comparison
Analytical Utility
This compound is specialized for isotopic tracing in metabolic studies, whereas imidazole iodides ([m-BrBz-1-APy]I₃ and [o-FBz-1-APy]I₃) are engineered for ion conductivity in solid-state electrolytes. For example, this compound enables quantification of nicotinamide metabolites at concentrations as low as 210 ng/mL in biological matrices , while the Schiff base iodides achieve ionic conductivities of 1.03 × 10⁻⁴ S cm⁻¹ at 343 K, outperforming traditional iodide conductors like CuPbI₃ (~10⁻⁸ S cm⁻¹ at 298 K) .
Ionic Conductivity
The conductivity mechanisms differ markedly:
- This compound: No intrinsic ion conductivity is reported; its utility is confined to analytical chemistry.
- Schiff base iodides : Conductivity arises from I₃⁻ ion migration through supramolecular channels, with activation energies (Eₐ ) of 0.28 eV for [m-BrBz-1-APy]I₃ and 0.25 eV for [o-FBz-1-APy]I₃. These values correlate with thermal activation of ion hopping .
Comparative Performance Data
| Compound | Conductivity (S cm⁻¹) | Temperature (K) | Activation Energy (Eₐ, eV) | Primary Application |
|---|---|---|---|---|
| This compound | N/A | N/A | N/A | Metabolic tracing (MS) |
| [m-BrBz-1-APy]I₃ | 1.03 × 10⁻⁴ | 343 | 0.28 | Solid-state electrolytes |
| [o-FBz-1-APy]I₃ | 4.94 × 10⁻³ | 353 | 0.25 | Solid-state electrolytes |
| CuPbI₃ | ~10⁻⁸ | 298 | N/A | Low-temperature conductors |
| Mn(en)₃I₂ | 1.37 × 10⁻⁶ | 423 | N/A | Reference conductor |
Data sourced from impedance spectroscopy and Arrhenius analysis .
Key Research Findings
- This compound : Demonstrated stability under refrigeration (−20°C) and compatibility with UPLC-Q-TOF MS, making it indispensable for metabolomics .
- Schiff Base Iodides: Achieved conductivity enhancements of 3–4 orders of magnitude over classical iodides, attributed to their channel-rich crystal structures.
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for characterizing the purity and isotopic integrity of 1-Methylnicotinamide-d3 Iodide in experimental workflows?
- Methodological Answer : High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) is critical for verifying isotopic labeling efficiency and chemical purity. For example, triple quadrupole LC-MS systems (e.g., Thermofisher ICS5000+) enable precise quantification of deuterium incorporation and detection of impurities . Isotopic integrity should be confirmed using nuclear magnetic resonance (NMR) spectroscopy, focusing on the absence of unlabeled proton signals in the deuterated methyl group. Ensure calibration with certified reference standards (e.g., Cambridge Isotope Laboratories) .
Q. How should researchers design experiments to ensure reproducibility in synthesizing this compound?
- Methodological Answer : Follow protocols that include stepwise isotopic labeling validation. For example:
- Step 1 : Use deuterated methylating agents (e.g., CD3-I) in stoichiometric excess to minimize incomplete labeling.
- Step 2 : Monitor reaction progress via thin-layer chromatography (TLC) with UV/fluorescence detection.
- Step 3 : Purify intermediates via recrystallization in deuterated solvents (e.g., D2O) to reduce isotopic dilution.
Document all parameters (e.g., temperature, pH, solvent ratios) in supplementary materials to enable replication .
Q. What are the key considerations for integrating this compound into metabolic flux analysis studies?
- Methodological Answer : Use the compound as an internal standard for nicotinamide metabolism assays. Key steps include:
- Quenching : Rapidly terminate cell lysates with cold methanol to preserve isotopic labels.
- Extraction : Apply solid-phase extraction (SPE) columns (e.g., C18) to isolate metabolites.
- Normalization : Spiking with a known concentration of this compound allows quantification of endogenous metabolites via LC-MS/MS .
Advanced Research Questions
Q. How can researchers resolve discrepancies in isotopic enrichment data when using this compound in longitudinal metabolomic studies?
- Methodological Answer : Contradictions often arise from isotopic exchange or matrix effects. Mitigation strategies include:
- Control Experiments : Compare results with unlabeled analogs to identify non-specific interactions.
- Kinetic Modeling : Apply compartmental models to distinguish isotopic dilution from enzymatic turnover rates.
- Data Validation : Cross-validate using orthogonal techniques like gas chromatography-MS (GC-MS) or capillary electrophoresis .
Q. What experimental frameworks are suitable for investigating the isotopic effect of deuterium in this compound on enzyme kinetics?
- Methodological Answer : Design stopped-flow assays with NAD+-dependent enzymes (e.g., sirtuins or PARPs):
- Substrate Preparation : Synthesize deuterated and non-deuterated substrates in parallel.
- Kinetic Profiling : Measure and using spectrophotometric or fluorometric methods.
- Statistical Analysis : Apply ANOVA to assess significance of deuterium-induced rate changes.
Note: Deuterium’s kinetic isotope effect (KIE) may alter transition-state stabilization, requiring quantum mechanical/molecular mechanical (QM/MM) simulations for mechanistic insights .
Q. How can researchers optimize the stability of this compound in aqueous solutions for in vivo studies?
- Methodological Answer : Stability challenges include hydrolysis and light-induced degradation. Solutions involve:
- Buffering : Use phosphate-buffered saline (PBS) at pH 7.4 to minimize hydrolysis.
- Light Protection : Store solutions in amber vials and conduct experiments under low-light conditions.
- Stability Testing : Perform accelerated degradation studies (e.g., 40°C/75% RH) with LC-MS monitoring to establish shelf-life .
Data Analysis and Interpretation
Q. What statistical approaches are recommended for analyzing dose-response relationships involving this compound in cellular assays?
- Methodological Answer : Use nonlinear regression models (e.g., log[inhibitor] vs. response) in software like GraphPad Prism.
- Outlier Handling : Apply Grubbs’ test to exclude anomalous data points.
- Confidence Intervals : Calculate 95% CI for EC50/IC50 values using bootstrap resampling.
Include negative controls (e.g., solvent-only treatments) to normalize background signals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
